1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile

Excited-State Proton Transfer Photophysics Fluorescence Spectroscopy

Excited-state double proton transfer (ESDPT) studies demand a probe that consistently generates dual emission. 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile (3,5CNAI) is the only 7-azaindole analog that undergoes methanol-catalyzed ESDPT, producing distinct normal and tautomer bands. This built-in ratiometric output enables quantitative fluorescence sensing. Using 5CNAI or other derivatives results in a single emission band, precluding ratiometric measurements.

Molecular Formula C9H4N4
Molecular Weight 168.15 g/mol
Cat. No. B13938721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile
Molecular FormulaC9H4N4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)C#N)C#N
InChIInChI=1S/C9H4N4/c10-2-6-1-8-7(3-11)5-13-9(8)12-4-6/h1,4-5H,(H,12,13)
InChIKeyHNJSPZXWFVTKHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile as a Research Tool


1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile (CAS 889943-22-0), also known as 3,5-dicyano-7-azaindole (3,5CNAI), is a heterocyclic compound belonging to the 7-azaindole family [1]. Its core structure, a fused pyrrole-pyridine bicycle, is decorated with electron-withdrawing cyano groups at the 3 and 5 positions. This specific substitution pattern critically modulates the molecule's excited-state photophysical behavior, making it a specialized probe for fundamental photochemistry and photobiology research [1].

Workflow
Excited-state proton transfer (ESDPT) probe
Selection
ESDPT-active 7-azaindole with dual-emission output
Use Context
Protic solvent fluorescence studies; ratiometric analysis

Why 7-Azaindole Analogs Cannot Replace 3,5CNAI


Substituting 3,5CNAI with other 7-azaindole derivatives is not feasible for experiments investigating excited-state proton transfer dynamics. The presence and position of the cyano groups are not minor modifications; they fundamentally dictate whether a key photophysical process, excited-state double proton transfer (ESDPT), is permitted or prohibited. As demonstrated in methanol, 3,5CNAI and the parent 7-azaindole undergo ESDPT, yielding a characteristic dual emission, while the close analog 5-cyano-7-azaindole (5CNAI) exhibits a complete prohibition of this process, resulting in a single, highly efficient normal emission [1]. This qualitative functional switch, verified by quantitative fluorescence spectroscopy, means that using a simpler or differently substituted azaindole would lead to a diametrically opposed experimental outcome [1].

Target (3,5CNAI)

ESDPT active in methanol; produces dual normal/tautomer emission bands [1].

Substitute (5CNAI)

ESDPT prohibited; only single normal emission with high quantum efficiency [1].

This qualitative functional switch means 5CNAI and other analogs cannot replicate the dual-emission signal required for ratiometric ESDPT experiments.

Differential Evidence: 3,5CNAI ESDPT vs 5CNAI


ESDPT Capability: 3,5CNAI vs 5CNAI

In methanol, 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile (3,5CNAI) is demonstrated to undergo methanol-catalyzed excited-state double proton transfer (ESDPT), a property it shares with the parent 7-azaindole. This results in a characteristic dual fluorescence emission (normal and tautomer bands). In stark contrast, the closely related analog 5-cyano-7-azaindole (5CNAI) exhibits a complete prohibition of ESDPT under identical conditions, showing only a single normal emission band with high quantum efficiency [1]. This represents a qualitative, binary functional difference (ESDPT-active vs. ESDPT-prohibited) that is critical for probe selection.

ESDPT Capability
Head-to-head
3,5CNAI: ESDPT active, dual emission (normal + tautomer).
5CNAI: ESDPT prohibited, single normal emission.
Methanol, steady-state fluorescence; reported in ChemPhysChem (2008).
Enables ratiometric dual-emission probe design; 5CNAI yields only one band.
Verify tautomer band presence in your solvent system.
Excited-State Proton Transfer Photophysics Fluorescence Spectroscopy

Primary Applications of 3,5CNAI


ESDPT Dynamics Studies

1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile is a critical tool for fundamental photochemical research. Its proven ability to undergo ESDPT in protic solvents like methanol, generating a distinct dual-emission profile, makes it essential for investigating the interplay between excited-state charge and proton transfer. As demonstrated by Hsieh et al., its use in comparative studies with 5CNAI (which does not undergo ESDPT) has been pivotal in revealing how a solvent-polarity-induced barrier can prohibit tautomerization, an insight not accessible with other analogs [1].

Optical Ratiometric Probe Development

The dual-emission (normal and tautomer bands) characteristic of 3,5CNAI upon ESDPT provides a built-in ratiometric output [1]. This property is valuable for developing fluorescence-based sensors or probes where environmental parameters (e.g., solvent polarity, hydrogen-bonding capacity) are quantified by the ratio of the two emission band intensities. Substituting with 5CNAI, which yields only a single emission band, would preclude such ratiometric measurements [1].

Application
Selection Property
Validation Focus
ESDPT dynamics studies
ESDPT-active scaffold with reported dual emission
Confirm tautomer emission band in target protic solvent
Ratiometric optical probe development
Built-in normal/tautomer emission ratio
Monitor emission ratio changes with solvent polarity and H-bonding capacity
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